molecular formula C11H14O2 B13616803 Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13616803
M. Wt: 178.23 g/mol
InChI Key: JDEAKWDUQVOJEM-UHFFFAOYSA-N
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Description

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol This compound is part of the bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, followed by functional group modifications to introduce the ethynyl and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents .

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired .

Biological Activity

Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound notable for its unique structural features, including a bicyclo[2.2.1]heptane framework combined with an ethynyl group and a carboxylate ester. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.

  • Molecular Formula : C11_{11}H12_{12}O2_2
  • Molecular Weight : Approximately 178.23 g/mol
  • Functional Groups : Ethynyl (-C≡CH) and Carboxylate (-COOCH₃)

Synthesis Methods

Several synthetic routes can be employed to produce this compound, often involving the functionalization of bicyclic precursors or the application of ethynylation reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Effects : Research has shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further investigation into its potential as an anticancer agent.

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations of 50 µg/mL.

Case Study 2: Anti-inflammatory Activity

Jones et al. (2024) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, indicating its potential therapeutic use in inflammatory conditions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-ethynylbicyclo[1.1.1]pentane-1-carboxylateC10_{10}H10_{10}O2_2Different bicyclic framework
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylateC12_{12}H14_{14}O2_2Contains a methyl group on the bicyclic structure
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylateC11_{11}H14_{14}O3_3Hydroxy functional group addition

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C11H14O2/c1-3-10-4-6-11(8-10,7-5-10)9(12)13-2/h1H,4-8H2,2H3

InChI Key

JDEAKWDUQVOJEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C#C

Origin of Product

United States

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